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molecular formula C15H23NO2 B8705270 Octyl 2-aminobenzoate CAS No. 55198-39-5

Octyl 2-aminobenzoate

Cat. No. B8705270
M. Wt: 249.35 g/mol
InChI Key: FFZFHRYMHDWKAX-UHFFFAOYSA-N
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Patent
US04021470

Procedure details

To a methanolic solution of sodium methoxide (prepared from 30 ml of methanol and 0.2 g. of sodium) were added 91 g. of methyl anthranilate and 78 g. of 1-octanol. The reaction mixture was heated at 90° C. for 0.75 hour and at 125° C. for 0.75 hour while methanol was removed by distillation. The residue was washed with water, dried, and distilled. n-Octyl anthranilate was obtained as a clear liquid, b.p. 139°-144° C. at about 0.5 mm.
Name
sodium methoxide
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:13][CH3:14])(=[O:12])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:7].[CH2:15](O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]C>CO>[C:4]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:12])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:7] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
30 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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